molecular formula C6H12IN B1622297 1-(Iodomethyl)piperidine CAS No. 90485-32-8

1-(Iodomethyl)piperidine

Cat. No.: B1622297
CAS No.: 90485-32-8
M. Wt: 225.07 g/mol
InChI Key: OLCWOQAPVNRXSO-UHFFFAOYSA-N
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Description

1-(Iodomethyl)piperidine is an organic compound with the molecular formula C₆H₁₂IN. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. The presence of an iodomethyl group attached to the piperidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Iodomethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Another method involves the use of N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. This method allows for the efficient synthesis of various cyclic amines, including piperidines .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents. Continuous flow reactions and microwave irradiation techniques are also employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted piperidines, N-oxides, and cyclic compounds. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

1-(Iodomethyl)piperidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antiviral activities.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)piperidine and its derivatives involves interactions with specific molecular targets. For example, piperidine derivatives are known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism. The inhibition of DHFR can lead to the disruption of DNA synthesis and cell proliferation, making these compounds potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Iodomethyl)piperidine is unique due to the presence of the iodomethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-(iodomethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN/c7-6-8-4-2-1-3-5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWOQAPVNRXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376689
Record name 1-(iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90485-32-8
Record name 1-(iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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